ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Description
Properties
IUPAC Name |
ethyl 4-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S3/c1-2-32-19(31)12-7-13-33-24-29-28-18(30(24)15-8-4-3-5-9-15)14-34-23-26-21(25)20-16-10-6-11-17(16)35-22(20)27-23/h3-5,8-9H,2,6-7,10-14H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZADXJQGWXIVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=C4C5=C(CCC5)SC4=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity. It features a thieno[2,3-d]pyrimidine core, which is known for various medicinal properties.
Synthesis
The synthesis of this compound involves multiple steps including the formation of thienopyrimidine derivatives and subsequent modifications to introduce the ethyl group. Detailed procedures can be found in the literature on similar compounds .
Anticancer Properties
Recent studies have indicated that compounds related to thieno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines .
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in nucleotide synthesis and cell division .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promising results against bacterial strains:
- Efficacy Against Gram-positive and Gram-negative Bacteria : Compounds similar to ethyl 4-(...) have been reported to possess antibacterial properties effective against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| Ethyl 4-(...) | Anticancer | Various cancer cell lines |
| Ethyl 4-(...) | Antibacterial | E. coli, S. aureus |
Case Studies
- Anticancer Efficacy : A study demonstrated that a closely related thienopyrimidine compound exhibited an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors . This suggests a high potency that could be leveraged in drug development.
- Antimicrobial Testing : Another investigation evaluated the antibacterial effects of thieno[2,3-d]pyrimidine derivatives and found significant inhibition zones against tested bacterial strains .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges : The target compound’s multiple thioether linkages necessitate precise reaction conditions to avoid disulfide formation or over-substitution, as observed in related syntheses .
- Computational Modeling : Molecular docking studies (using tools like AutoDock) could predict interactions with cysteine-dependent enzymes (e.g., tyrosine phosphatases), leveraging its thiol-rich structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
